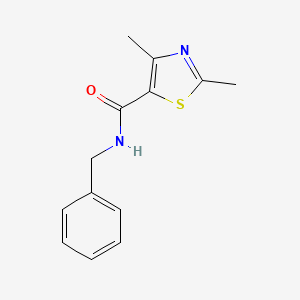

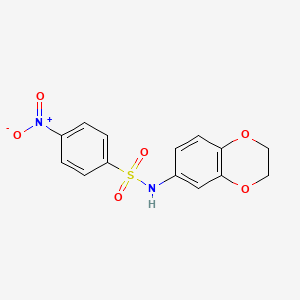

![molecular formula C16H23N7O2 B5529906 N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)

N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemical entities known as pyrazolo[1,5-a][1,4]diazepines, which are of significant interest due to their diverse biological activities and potential pharmacological applications. The pyrazolo[1,5-a][1,4]diazepine skeleton is a fused heterocyclic system that combines pyrazole and diazepine rings, offering a rich platform for chemical modifications and studies on structure-activity relationships.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a][1,4]diazepine derivatives generally involves intramolecular cyclization reactions, starting from appropriately substituted pyrazole carboxamides. For example, intramolecular cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides can lead to the formation of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which can then be further modified to introduce various substituents into the diazepine ring (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives is characterized by the presence of two fused heterocyclic rings. The structural elucidation of such compounds typically employs NMR spectroscopy and mass spectrometry, providing detailed insights into the arrangement of atoms and the nature of substituents attached to the core structure (Girreser et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a][1,4]diazepine derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the functional groups present. These reactions allow for the introduction of diverse substituents, significantly altering the compound's chemical properties and biological activity.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, such as melting point, solubility, and crystalline structure, are influenced by the nature and position of substituents on the core structure. Crystallography studies can provide insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its physicochemical characteristics (Kettmann & Svetlik, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[[(1-methylpyrazole-4-carbonyl)amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20(2)16(25)22-5-4-6-23-14(11-22)7-13(19-23)9-17-15(24)12-8-18-21(3)10-12/h7-8,10H,4-6,9,11H2,1-3H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZMVGNMQPPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5529827.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)

![ethyl 4-[4-cyclopropyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5529882.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)

![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)

![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)